N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole moiety, a butylphenyl group, and a methoxynaphthalene carboxamide group
Preparation Methods
The synthesis of N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction, often using a suitable butylphenyl halide and a base.
Attachment of the Methoxynaphthalene Carboxamide Group: This step involves the coupling of the methoxynaphthalene derivative with the benzotriazole intermediate, typically using a coupling reagent like EDCI or DCC.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole and butylphenyl moieties, using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting metalloprotein functions. The butylphenyl and methoxynaphthalene groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE can be compared with similar compounds such as:
N-(4-BUTYLPHENYL)-2-CHLOROBENZAMIDE: This compound shares the butylphenyl and chlorobenzamide moieties but lacks the benzotriazole and methoxynaphthalene groups.
N-(4-SEC-BUTYLPHENYL)-2-CHLOROBENZAMIDE: Similar to the previous compound but with a sec-butyl group instead of a butyl group.
N-(2-BENZYLPHENYL)-2-CHLOROBENZAMIDE: Contains a benzylphenyl group instead of a butylphenyl group.
The uniqueness of N-[2-(4-BUTYLPHENYL)-6-CHLORO-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C28H25ClN4O2 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C28H25ClN4O2/c1-3-4-7-18-10-12-21(13-11-18)33-31-25-16-23(29)24(17-26(25)32-33)30-28(34)22-14-19-8-5-6-9-20(19)15-27(22)35-2/h5-6,8-17H,3-4,7H2,1-2H3,(H,30,34) |
InChI Key |
OABJGNQSLBQCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.